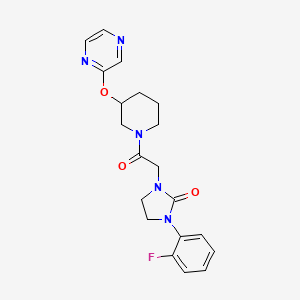![molecular formula C12H15N3O2S B2376371 2,4-ジメチル-N-[3-(1,2-オキサゾール-4-イル)プロピル]-1,3-チアゾール-5-カルボキサミド CAS No. 1904313-33-2](/img/structure/B2376371.png)
2,4-ジメチル-N-[3-(1,2-オキサゾール-4-イル)プロピル]-1,3-チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(isoxazol-4-yl)propyl)-2,4-dimethylthiazole-5-carboxamide, also known as compound 25, is a novel small molecule inhibitor that has shown potential as a therapeutic agent in various preclinical studies. The compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
抗菌性
オキサゾール誘導体は、本研究対象化合物も含め、抗菌作用を示します。研究者らは、さまざまなオキサゾール誘導体を合成し、その抗菌活性和抗真菌活性をスクリーニングしてきました。 これらの化合物は、Staphylococcus aureus、Streptococcus pyogenes、Pseudomonas aeruginosa、Escherichia coli、Candida albicans、Aspergillus niger、およびAspergillus clavatusなどの病原体に対して有効性を示しています .
抗がん活性
オキサゾールの構造的類似体である置換キナゾリンは、抗腫瘍剤として広く研究されてきました。 本研究対象化合物に関する特定の研究は限られていますが、その構造的特徴から、がん研究におけるさらなる探求の可能性が示唆されます .
COX-2阻害
COX-2阻害剤であるオキサプロジンは、オキサゾール部分を含んでいます。本研究対象化合物は、直接的にCOX-2阻害剤として研究されていませんが、その構造的類似性から、この分野での可能性が示唆されます。
要約すると、2,4-ジメチル-N-[3-(1,2-オキサゾール-4-イル)プロピル]-1,3-チアゾール-5-カルボキサミドは、さまざまな治療分野で有望です。 さらなる研究により、その可能性を最大限に引き出し、医療および医薬品開発における応用を検証する必要があります . ご不明な点や追加の情報が必要な場合は、お気軽にお問い合わせください!😊
作用機序
Target of Action
The primary targets of the compound “2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide” are currently unknown. The compound belongs to the class of isoxazoles , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The specific mode of action for this compound would depend on its primary target(s) and the nature of the interaction.
Biochemical Pathways
Isoxazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
Isoxazole derivatives are generally well-absorbed and can be distributed throughout the body . They can be metabolized by various enzymes in the liver and other tissues, and are typically excreted in the urine . The specific ADME properties of this compound would depend on its chemical structure and the nature of its interaction with biological targets.
Result of Action
The molecular and cellular effects of this compound’s action are not explicitly reported in the literature. Depending on its specific targets and mode of action, this compound could potentially have a wide range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the concentration of the compound, the presence of competing molecules, and the physiological state of the cells or tissues in which it is acting .
特性
IUPAC Name |
2,4-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-11(18-9(2)15-8)12(16)13-5-3-4-10-6-14-17-7-10/h6-7H,3-5H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKSAIGVMUMPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCCC2=CON=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
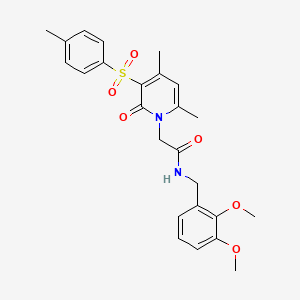
![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
![Ethyl 6-ethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2376292.png)
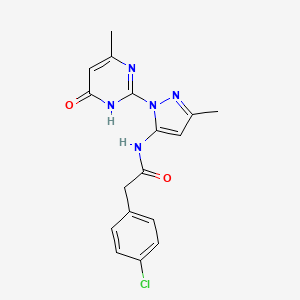
![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
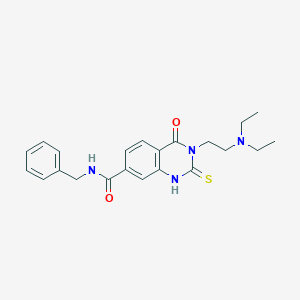
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)

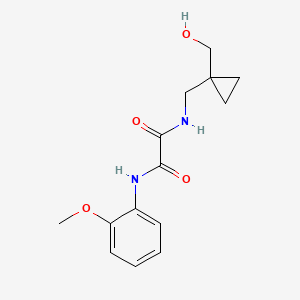
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
![methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2376304.png)
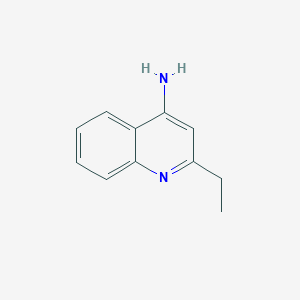
![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)
